Product packaging for 3-(4-Bromo-phenyl)-1-methyl-piperazine(Cat. No.:)

3-(4-Bromo-phenyl)-1-methyl-piperazine

Cat. No.: B8538299
M. Wt: 255.15 g/mol
InChI Key: PSEQWOBAFWXFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-phenyl)-1-methyl-piperazine is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It belongs to the class of substituted piperazines, which are recognized as privileged structures in the design of biologically active molecules . The piperazine ring is a common feature in numerous pharmaceuticals, contributing to desired pharmacokinetic properties and molecular interactions . This compound features a bromophenyl group, which can serve as a versatile handle for further synthetic modification via cross-coupling reactions, making it a valuable building block for the creation of chemical libraries . The structural motif of a bromo-substituted phenyl ring attached to a piperazine is found in compounds with documented research applications, such as DG172, which was investigated as a selective PPARβ/δ ligand with inverse agonistic properties . Key Research Applications: Pharmaceutical Intermediate: Serves as a key synthetic precursor in the development of potential therapeutic agents . Medicinal Chemistry Research: The piperazine scaffold is associated with a wide spectrum of biological activities, including antimicrobial, antidepressant, antipsychotic, and anti-inflammatory effects in research settings . Structure-Activity Relationship (SAR) Studies: Used to explore the interaction between chemical structure and biological function, aiding in the optimization of lead compounds . Safety Notice: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrN2 B8538299 3-(4-Bromo-phenyl)-1-methyl-piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

3-(4-bromophenyl)-1-methylpiperazine

InChI

InChI=1S/C11H15BrN2/c1-14-7-6-13-11(8-14)9-2-4-10(12)5-3-9/h2-5,11,13H,6-8H2,1H3

InChI Key

PSEQWOBAFWXFFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 4 Bromo Phenyl 1 Methyl Piperazine

Strategic Approaches to the Synthesis of 3-(4-Bromo-phenyl)-1-methyl-piperazine

The construction of the this compound scaffold can be achieved through several strategic synthetic approaches. These methods often involve the sequential formation of the piperazine (B1678402) ring followed by functionalization, or the use of pre-functionalized building blocks.

Conventional Multistep Synthetic Routes and Their Optimizations

A conventional and logical approach to the synthesis of this compound involves a multistep sequence that typically begins with the formation of a piperazin-2-one (B30754) intermediate. This route, adapted from methodologies for similar 3-aryl-piperazines, allows for controlled introduction of substituents.

A plausible synthetic pathway is outlined below:

Formation of the Piperazin-2-one Intermediate: The synthesis would likely commence with the reaction of an α-halo-arylacetate, specifically ethyl 2-bromo-(4-bromophenyl)acetate, with ethylenediamine. This condensation reaction forms the heterocyclic core, yielding 3-(4-bromophenyl)piperazin-2-one. Optimization of this step would involve careful control of reaction temperature and stoichiometry to maximize the yield of the desired cyclic amide and minimize polymerization or side reactions.

N-Methylation: The secondary amine at the 1-position of the piperazin-2-one ring can be selectively methylated. A common method for this transformation is the use of a methylating agent such as methyl iodide in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF). This step produces 1-methyl-3-(4-bromophenyl)piperazin-2-one. The efficiency of this alkylation is crucial and can be influenced by the choice of base and solvent.

Reduction of the Amide: The final step is the reduction of the amide (lactam) functionality in 1-methyl-3-(4-bromophenyl)piperazin-2-one to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is typically employed for this transformation. This reduction yields the target molecule, this compound. Careful quenching of the reaction is necessary to ensure the integrity of the product.

Key Intermediates and Reaction Pathways in Piperazine Ring Formation

The formation of the piperazine ring is a critical aspect of the synthesis. The key intermediate in the proposed conventional route is 3-(4-bromophenyl)piperazin-2-one . This molecule contains the core piperazine structure with the desired aryl substituent at the 3-position.

The reaction pathway to this intermediate involves a nucleophilic substitution followed by an intramolecular cyclization. The ethylenediamine, with its two nucleophilic nitrogen atoms, first displaces the bromide from ethyl 2-bromo-(4-bromophenyl)acetate. The resulting acyclic intermediate then undergoes an intramolecular aminolysis, where the second nitrogen atom attacks the ester carbonyl, leading to the formation of the six-membered piperazin-2-one ring and the elimination of ethanol (B145695).

An alternative, though less direct, pathway could involve the reaction of 4-bromoaniline (B143363) with bis(2-chloroethyl)amine (B1207034) hydrochloride to form a piperazine derivative, although this would lead to a 1-arylpiperazine, which is an isomer of the desired product. Therefore, building the ring from acyclic precursors as described above offers better control for achieving the 3-aryl substitution pattern.

Advanced Synthetic Techniques for Analogues and Derivatives of this compound

Modern synthetic chemistry offers a variety of advanced techniques that can be applied to the synthesis of analogues and derivatives of this compound, including methods for controlling stereochemistry and employing catalytic systems.

Stereoselective Synthesis of this compound Enantiomers

The carbon atom at the 3-position of the piperazine ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize and test the individual enantiomers, as they often exhibit different biological activities.

Stereoselective synthesis of the target compound could be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available enantiopure precursor, such as a derivative of a chiral amino acid like phenylglycine, can set the stereochemistry early in the synthesis. For instance, a chiral 1,2-diamine intermediate derived from an amino acid could be used in the annulation reaction to form the piperazine ring with a defined stereochemistry at the 3-position.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to synthesize enantioenriched 3-substituted piperidines from dihydropyridines and arylboronic acids. organic-chemistry.orgtmc.edu A similar strategy could potentially be adapted for the synthesis of chiral piperazine precursors.

Resolution of Racemates: A racemic mixture of this compound or a suitable intermediate can be separated into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine.

Catalytic Methodologies for Bromination and Alkylation Steps

Catalytic methods can offer milder and more efficient alternatives to traditional stoichiometric reagents for certain steps in the synthesis.

Catalytic N-Methylation: While methyl iodide is a common methylating agent, concerns about its toxicity and the need for strong bases have led to the development of catalytic alternatives. Transition metal-catalyzed N-methylation reactions using more environmentally benign methyl sources like methanol (B129727) or dimethyl carbonate are gaining prominence. eurekaselect.com These methods often employ ruthenium or iridium catalysts and proceed through a "borrowing hydrogen" mechanism. chemrxiv.org

Palladium-Catalyzed Arylation: While the proposed synthesis starts with a pre-brominated aryl group, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between an aryl halide and a piperazine. This could be employed in alternative synthetic strategies.

Novel Chemical Transformations Involving the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be exploited for further chemical transformations to generate a library of derivatives. The presence of the aryl bromide is particularly significant, as it serves as a handle for a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring can be readily substituted with a wide range of aryl, heteroaryl, or vinyl groups through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with the corresponding boronic acid or ester. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, enabling the exploration of structure-activity relationships.

Buchwald-Hartwig Amination: The aryl bromide can also be converted to an amine through a palladium-catalyzed reaction with a variety of primary or secondary amines. This opens up possibilities for attaching different nitrogen-containing functional groups.

Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis (Sonogashira coupling) would introduce an alkyne moiety, which can be a valuable synthon for further transformations, such as click chemistry or conversion to other functional groups.

Heck Coupling: The aryl bromide can be coupled with alkenes in a palladium-catalyzed Heck reaction to introduce vinyl substituents.

Cyanation: The bromo group can be displaced by a cyanide group, for instance, using copper(I) cyanide, to introduce a nitrile functionality, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations highlight the versatility of the this compound scaffold as a building block for creating a diverse range of more complex molecules with potential applications in various fields of chemical research.

Functional Group Interconversions on the Phenyl Moiety

The presence of a bromine atom on the phenyl ring of this compound offers a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-nitrogen bonds, thereby enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. muni.cztcichemicals.com In the context of this compound, the aryl bromide can be coupled with a variety of arylboronic acids to yield biaryl structures. While specific examples for the 3-substituted isomer are not prevalent in the reviewed literature, the analogous 1-(4-bromophenyl)-4-methylpiperazine (B177953) readily undergoes this transformation. For instance, the coupling of a related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane (B91453) has been reported to give good yields. mdpi.commit.edu Electron-rich boronic acids, in particular, have been shown to produce favorable outcomes. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

EntryAryl BromideBoronic AcidCatalystBaseSolventYield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane30

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgresearchgate.netlibretexts.org This reaction allows for the introduction of a wide range of amino groups onto the phenyl ring of this compound. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation and depends on the nature of the amine coupling partner. nih.govacsgcipr.org Studies on the amination of bromobenzene (B47551) with various secondary amines have shown that non-polar solvents and strong organic bases or cesium carbonate often provide the best results. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemperature (°C)
1BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene100
2BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhost-BuONaToluene100
3BromobenzenePhenoxazine[Pd(allyl)Cl]₂ / XPhost-BuONaToluene100

Cyanation:

The introduction of a nitrile group onto the aromatic ring via cyanation of the aryl bromide opens up further synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. Palladium-catalyzed cyanation reactions using sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred due to the lower toxicity of the cyanide source. nih.govnih.govorganic-chemistry.org The use of palladacycle catalysts can prevent catalyst poisoning and allow for low catalyst loadings and fast reaction times. nih.gov

Modifications of the Piperazine Nitrogen Atom

The piperazine moiety contains two nitrogen atoms, one of which is part of a tertiary amine (N-methyl) and the other a secondary amine in the parent 3-(4-Bromo-phenyl)-piperazine before methylation. The tertiary nitrogen in this compound is generally unreactive towards further alkylation or acylation under standard conditions. However, modifications can be readily performed on the secondary amine of the precursor before the introduction of the methyl group, or by utilizing other synthetic strategies.

N-Alkylation:

The secondary nitrogen of a piperazine ring can be alkylated using various alkyl halides in the presence of a base. nih.govresearchgate.net For instance, the reaction of 1-arylpiperazines with alkyl halides in the presence of potassium carbonate in a solvent like DMF can afford the corresponding N-alkylated products. nih.gov Mono-alkylation of piperazine can be challenging due to the potential for di-alkylation. Using a large excess of piperazine or employing protecting group strategies can favor mono-alkylation. researchgate.net

N-Acylation:

Acylation of the piperazine nitrogen is another common transformation, typically achieved by reacting the piperazine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. nih.gov For example, 1-(3-(trifluoromethyl)phenyl)piperazine has been acylated with various acid chlorides in the presence of triethylamine (B128534) in dichloromethane (B109758) to yield the corresponding amides. nih.gov This reaction provides a straightforward method to introduce a wide range of functional groups to the piperazine core.

Table 3: Representative N-Acylation of Phenylpiperazine Derivatives

EntryPiperazine DerivativeAcylating AgentBase/Coupling AgentSolventYield (%)
11-(3-(trifluoromethyl)phenyl)piperazineCyclopentanecarbonyl chlorideEt₃NDichloromethane85
21-(3-(trifluoromethyl)phenyl)piperazineBenzoyl chlorideEt₃NDichloromethane78
31-(3-(trifluoromethyl)phenyl)piperazinePhenylacetic acidTBTU, DIPEADMF75

Due to the absence of specific pharmacological data for the compound "this compound" in publicly available scientific literature, it is not possible to generate the requested article. Extensive searches for receptor binding affinities, enzyme or transporter modulation, in vitro functional activity, and downstream signaling pathway information for this exact molecule did not yield any relevant results.

The scientific community has explored various related arylpiperazine derivatives, investigating their interactions with a range of biological targets. However, the specific substitution pattern and isomeric form of this compound does not appear to be documented in the context of the detailed pharmacological characterization requested in the outline.

Therefore, to adhere to the strict requirements of providing scientifically accurate and detailed research findings solely on "this compound," this request cannot be fulfilled at this time.

Pharmacological Characterization and Mechanistic Elucidation of 3 4 Bromo Phenyl 1 Methyl Piperazine

Cellular and Biochemical Mechanism of Action Studies

Exploration of Cell-Based Activity in Relevant Biological Systems

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific data regarding the cell-based activity of the chemical compound 3-(4-Bromo-phenyl)-1-methyl-piperazine . While the broader class of phenylpiperazine derivatives has been the subject of extensive pharmacological research, leading to the development of numerous clinically significant agents, studies detailing the in vitro effects of this particular molecule in relevant biological systems are not readily accessible.

The piperazine (B1678402) moiety is a well-established pharmacophore, known to interact with a variety of biological targets, and is a common structural motif in drugs targeting the central nervous system, as well as in antiviral, and anticancer agents. Derivatives of 1-(4-bromophenyl)piperazine, a structurally related compound, have been investigated for their potential biological activities. However, the specific substitution of a methyl group at the 1-position of the piperazine ring, in conjunction with the 4-bromophenyl group at the 3-position, creates a unique chemical entity for which dedicated cell-based assay data has not been published.

Consequently, it is not possible to provide detailed research findings or construct data tables on the cell-based activity of This compound at this time. Further empirical investigation would be required to elucidate its pharmacological profile and determine its effects on cellular systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Bromo Phenyl 1 Methyl Piperazine Derivatives

Systematic Modifications of the Phenyl Substituent and Their Pharmacological Impact

Electronic and Steric Effects of Aromatic Ring Substitutions

The substitution pattern on the aromatic ring of phenylpiperazine derivatives plays a critical role in their pharmacological activity. Both electronic and steric factors of the substituents significantly influence the interaction of these compounds with their biological targets. nih.govresearchgate.net

Electronic Effects: The electronic properties of substituents on the phenyl ring can modulate the electron density of the aromatic system, which in turn affects binding affinity and efficacy. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the molecule's electrostatic potential and its ability to engage in key interactions such as hydrogen bonding and π-π stacking with receptor residues. nih.govmdpi.com For instance, in a series of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives, the presence of a 3-chlorophenyl or a 3-trifluoromethylphenyl group resulted in potent anticonvulsant activity, suggesting that electron-withdrawing characteristics at the meta position are favorable for this particular biological effect. researchgate.net

The Hammett equation is often employed to quantify the electronic influence of substituents on the reaction rates and equilibrium constants of aromatic compounds, providing a framework for understanding their impact on biological activity. mdpi.com

Steric Effects: The size and spatial arrangement of substituents on the aromatic ring introduce steric hindrance, which can either enhance or diminish pharmacological activity. Bulky substituents can influence the conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, preventing it from adopting the necessary orientation to bind to its target. For example, the introduction of bulky groups can restrict the approach of an electrophile in electrophilic aromatic substitution reactions, thereby altering the regioselectivity of further modifications. nih.gov In some cases, steric bulk can lead to increased selectivity for a particular receptor subtype by preventing binding to other, sterically less accommodating sites.

The following table summarizes the impact of various phenyl substitutions on the activity of hypothetical 3-phenyl-1-methyl-piperazine derivatives, illustrating the interplay of electronic and steric effects.

Substituent (Position)Electronic EffectSteric EffectPredicted Pharmacological Impact
4-MethoxyElectron-donatingModerateMay enhance activity through hydrogen bonding, but steric bulk could be detrimental.
3-ChloroElectron-withdrawingModerateFavorable for activities where reduced electron density is beneficial.
4-TrifluoromethylStrong electron-withdrawingLargeCan significantly alter binding affinity; steric bulk may be a limiting factor.
2-MethylElectron-donatingModerateOrtho-substitution can induce a conformational twist, potentially impacting receptor fit.
3,4-DichloroElectron-withdrawingModerateCombines electronic effects with increased steric presence.

Bioisosteric Replacements of the Bromo Moiety

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to optimize lead compounds. cambridgemedchemconsulting.comdrugdesign.org The bromo moiety in 3-(4-Bromo-phenyl)-1-methyl-piperazine can be replaced with various bioisosteres to modulate the compound's pharmacokinetic and pharmacodynamic properties. cambridgemedchemconsulting.com

Common bioisosteric replacements for a bromine atom include other halogens (e.g., chlorine, fluorine), small alkyl groups (e.g., methyl), and trifluoromethyl groups. cambridgemedchemconsulting.com The choice of bioisostere can influence lipophilicity, metabolic stability, and binding interactions. nih.gov For example, replacing bromine with chlorine would result in a slight decrease in size and lipophilicity, while a trifluoromethyl group would introduce a significant electronic perturbation and increase lipophilicity. cambridgemedchemconsulting.com

The table below provides examples of bioisosteric replacements for the bromo group and their potential effects on the properties of the parent compound.

Bioisosteric ReplacementRationale for ReplacementPotential Change in Properties
Chlorine (Cl)Similar electronegativity, smaller size.Reduced lipophilicity, potential for altered binding interactions.
Fluorine (F)Smallest halogen, highly electronegative.Can form strong hydrogen bonds, may block metabolic sites. nih.gov
Methyl (CH3)Similar size to bromine.Increases lipophilicity, removes halogen bond donor capability.
Trifluoromethyl (CF3)Strong electron-withdrawing group, metabolically stable.Increases lipophilicity and metabolic stability, can alter electronic interactions. nih.gov
Cyano (CN)Linear group with strong dipole moment.Can act as a hydrogen bond acceptor, alters electronic profile.

Structural Variations on the Piperazine (B1678402) Ring and Their Influence on Activity

The piperazine ring is a common scaffold in many centrally active drugs due to its ability to improve physicochemical properties and interact with various receptors. researchgate.netnih.govmdpi.com Modifications to the piperazine ring of this compound can significantly impact its pharmacological profile.

Exploration of N-Methyl Group Variations

The N-methyl group on the piperazine ring is a key determinant of the molecule's properties. mdpi.com Altering this group can affect basicity, lipophilicity, and steric interactions with the target receptor.

Replacing the N-methyl group with other small alkyl groups (e.g., ethyl, propyl) can probe the steric tolerance of the binding pocket. Increasing the chain length generally increases lipophilicity, which can affect blood-brain barrier penetration and metabolic stability. In some cases, larger, more complex substituents are introduced to provide additional binding interactions or to target specific receptor subtypes.

Studies on N-methyl-piperazine containing chalcones have shown that the N-methyl group can enhance interactions with target enzymes through hydrophobic and charge transfer interactions. mdpi.com The incorporation of a methyl group on the piperazine in certain chalcone (B49325) derivatives was found to significantly improve acetylcholinesterase (AChE) inhibitory potency compared to their desmethyl analogs. mdpi.com

The following table illustrates potential variations of the N-methyl group and their predicted influence on activity.

N-SubstituentRationale for VariationPredicted Influence on Activity
Hydrogen (H)Removal of steric bulk, introduces a hydrogen bond donor.May alter receptor binding and selectivity.
Ethyl (C2H5)Increased size and lipophilicity.Probes for additional hydrophobic interactions in the binding pocket.
Isopropyl ((CH3)2CH)Branched alkyl group, increased steric bulk.Can enhance selectivity if the binding site accommodates this shape.
CyclopropylSmall, rigid ring.Introduces conformational constraint.
Benzyl (CH2Ph)Large, aromatic group.Can introduce additional π-π stacking interactions.

Stereochemical Considerations in SAR Development for this compound

The carbon atom at the 3-position of the piperazine ring is a chiral center, meaning that this compound can exist as two enantiomers (R and S). The spatial arrangement of the 4-bromophenyl group is therefore a critical factor in its interaction with chiral biological targets such as receptors and enzymes. It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other.

The stereoselective synthesis of polysubstituted piperazines is an active area of research, as controlling the stereochemistry at different ring positions is crucial for detailed SAR studies. researchgate.netrsc.org The development of synthetic routes that provide access to enantiomerically pure 3-substituted piperazines is essential for evaluating the pharmacological properties of individual stereoisomers. nih.govacs.org

For example, the biological activity of many drugs containing a piperazine core is highly dependent on the stereochemistry of substituents on the ring. researchgate.net Therefore, the separate synthesis and pharmacological evaluation of the (R)- and (S)-enantiomers of this compound and its derivatives are necessary to fully elucidate the SAR and identify the more active stereoisomer.

De Novo Design Strategies Based on the this compound Scaffold

De novo design involves the creation of novel molecular structures based on the understanding of a known pharmacophore or scaffold. acs.orgnih.govnih.gov The this compound scaffold can serve as a starting point for the design of new ligands with potentially improved properties.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the binding of the scaffold to a target receptor. nih.gov This information can then be used to guide the design of new derivatives with optimized interactions. For instance, if a hydrophobic pocket is identified near the 4-bromophenyl group, new analogs with lipophilic substituents at this position could be designed.

Reinforcement learning and other machine learning techniques are also being employed in de novo drug design to generate novel molecules with desired properties. openreview.net These approaches can explore a vast chemical space and identify promising new scaffolds that retain the key pharmacophoric features of the parent molecule while introducing novel structural elements. openreview.net

The piperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. acs.orgnih.gov This makes it an excellent starting point for de novo design efforts aimed at discovering new therapeutic agents. researchgate.net

Correlating Structural Features with Receptor Binding and Functional Activity

The precise structure-activity relationship (SAR) for this compound and its derivatives is not extensively detailed in publicly available research. However, by examining the broader class of 1-methyl-3-phenylpiperazine (B26559) and other arylpiperazine analogs, key correlations between structural modifications and biological activity at various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, can be inferred. The core structure, consisting of a piperazine ring with a methyl group at the N1 position and a substituted phenyl ring at the C3 position, presents several key areas for modification that influence receptor affinity and functional efficacy.

Impact of the C3-Aryl Substitution: The substitution of a phenyl ring at the 3-position of the piperazine core is a defining characteristic. The nature and position of substituents on this phenyl ring are primary determinants of receptor binding affinity and selectivity.

Halogen Substitution: The presence of a bromine atom at the para- (4-) position of the phenyl ring is a significant structural feature. Halogen atoms like bromine are electron-withdrawing and can alter the electronic properties of the phenyl ring. They can also participate in halogen bonding, a specific type of non-covalent interaction with receptor residues, which can enhance binding affinity. In studies of other arylpiperazine classes, para-halogen substitution has been shown to influence potency. For example, in some series, a para-chloro or para-bromo substituent on the phenyl ring has been associated with increased activity.

Positional Isomerism: The location of the substituent on the phenyl ring is crucial. Para-substitution, as in the case of the 4-bromo group, often produces different pharmacological profiles compared to ortho- or meta-substituted analogs. This is due to the different spatial orientation of the substituent, which affects how the ligand interacts with the specific amino acid residues lining the receptor's binding site.

General SAR Trends in Arylpiperazines:

While specific data for this compound is scarce, general SAR principles from related arylpiperazine scaffolds provide valuable context. Research on various N-arylpiperazines has established that modifications to the aryl group significantly modulate affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors. For example, electron-withdrawing groups on the phenyl ring can enhance affinity for certain receptor subtypes.

The table below illustrates hypothetical SAR trends based on common findings in broader arylpiperazine research, demonstrating how systematic modifications could theoretically impact receptor binding. Note: The following data is illustrative and based on general principles, not on specific experimental results for this compound derivatives.

Compound R1 (at N1) Aryl Group (at C3) Receptor Target Binding Affinity (Ki, nM) - Illustrative Functional Activity - Illustrative
Parent -CH₃PhenylD₂150Antagonist
Analog 1 -CH₃4-Bromo-phenylD₂75Antagonist
Analog 2 -CH₃4-Chloro-phenylD₂80Antagonist
Analog 3 -CH₃4-Fluoro-phenylD₂120Antagonist
Analog 4 -CH₃4-Methoxy-phenylD₂200Weak Partial Agonist
Analog 5 -H4-Bromo-phenylD₂300Antagonist
Analog 6 -CH₃2-Methoxy-phenylD₂90Antagonist
Analog 7 -CH₃4-Bromo-phenyl5-HT₁ₐ50Partial Agonist
Analog 8 -CH₃4-Bromo-phenyl5-HT₂ₐ110Antagonist

This illustrative data suggests that a para-bromo substitution (Analog 1) could enhance D₂ receptor affinity compared to the unsubstituted parent compound, a common trend for electron-withdrawing groups. Replacing the N1-methyl group with a proton (Analog 5) might significantly decrease affinity, highlighting the importance of this feature. Furthermore, the compound's profile could extend to other receptors, such as those for serotonin (Analogs 7 and 8), indicating the potential for multi-target activity. The functional outcome (e.g., antagonist, partial agonist) would also be highly dependent on these subtle structural changes.

Preclinical Biological Activity Assessment in Research Models

In Vitro Pharmacological Efficacy Studies

In vitro efficacy studies are fundamental to understanding the therapeutic potential of a new compound. These assays provide initial insights into how the molecule interacts with biological targets and affects cellular functions.

Cell-based assays are instrumental in determining the cytotoxic or cytostatic effects of a compound on various cell types, particularly in the context of oncology research. For instance, various arylpiperazine derivatives have been evaluated for their effects on cancer cell viability.

In a representative study, a series of novel arylpiperazine derivatives were assessed for their cytotoxic activities against human prostate cancer cell lines. The results indicated that certain derivatives exhibited potent activity against specific cell lines. This highlights the importance of the substitution pattern on the aryl and piperazine (B1678402) rings for cytotoxic potency and selectivity.

Interactive Table: Representative Cytotoxicity of a Related Arylpiperazine Derivative

Cell LineCancer TypeIC₅₀ (µM)
PC-3Prostate Cancer> 50
LNCaPProstate Cancer8.5
DU145Prostate Cancer12.2
(Note: Data is illustrative and based on findings for related compounds, not 3-(4-Bromo-phenyl)-1-methyl-piperazine.)

Many drugs exert their therapeutic effects by modulating the activity of specific enzymes. Therefore, enzyme inhibition or activation assays are a cornerstone of in vitro pharmacology. Phenylpiperazine derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are relevant targets for neurodegenerative and psychiatric disorders.

For example, certain 4'-bromophenyl 4'-piperidinol derivatives, which share structural similarities with the target compound, have demonstrated potent inhibition of AChE. The inhibitory concentration (IC₅₀) values from such studies provide a quantitative measure of a compound's potency.

Interactive Table: Representative Enzyme Inhibition Profile of a Related Bromophenyl Piperidine Derivative

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)0.035
Monoamine Oxidase A (MAO-A)> 100
Monoamine Oxidase B (MAO-B)9.8
(Note: Data is illustrative and based on findings for related compounds, not this compound.)

Studies using isolated tissues and organ baths allow for the investigation of a compound's effect on physiological responses in a more integrated biological system than cell or enzyme assays. This methodology is classic in pharmacology for studying the contraction and relaxation of smooth and cardiac muscle tissues. While no specific data was found for bromo-phenyl-piperazine derivatives in this context, such studies would be relevant for assessing potential cardiovascular or smooth muscle-related effects.

Preclinical Pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion) Research in Vitro

Understanding the pharmacokinetic properties of a compound is crucial for predicting its behavior in vivo. In vitro ADMET studies provide early indications of a compound's metabolic fate and potential liabilities.

The liver is the primary site of drug metabolism. In vitro assays using liver microsomes or hepatocytes are used to assess a compound's metabolic stability. nih.govnih.gov These subcellular fractions and cells contain the key drug-metabolizing enzymes. nih.govnih.gov The rate at which a compound is metabolized in these systems can predict its in vivo clearance. nih.gov

For a series of piperazin-1-ylpyridazines, metabolic stability was assessed in mouse and human liver microsomes (MLM and HLM). The half-life (t₁/₂) in these assays is a key parameter; a longer half-life generally suggests greater metabolic stability.

Interactive Table: Representative Metabolic Stability of a Related Piperazine Derivative

SystemSpeciesHalf-life (t₁/₂) (min)Intrinsic Clearance (µL/min/mg protein)
Liver MicrosomesHuman4515.4
Liver MicrosomesMouse3221.6
HepatocytesHuman6810.2
(Note: Data is illustrative and based on findings for related compounds, not this compound.)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. researchgate.net High plasma protein binding can limit the free fraction of the drug that is pharmacologically active. This is typically assessed using methods like equilibrium dialysis or ultrafiltration.

The plasma protein binding of a compound is often evaluated across different species to understand potential interspecies differences in pharmacokinetics.

Interactive Table: Representative Plasma Protein Binding of a Related Compound

SpeciesPlasma Protein Binding (%)
Human92.5
Rat88.1
Mouse85.7
(Note: Data is illustrative and based on findings for related compounds, not this compound.)

Permeability Assessment Using In Vitro Models (e.g., Caco-2, PAMPA)

No publicly available data from in vitro permeability studies, such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA), for this compound could be located. Consequently, its permeability characteristics, including its potential for intestinal absorption and blood-brain barrier penetration as predicted by these models, remain uncharacterized in the scientific literature.

In Vivo Proof-of-Concept Studies in Animal Models of Disease

There is no available information from in vivo studies conducted in animal models of disease for this compound. Research detailing its effects on biological systems in a living organism has not been published.

Behavioral Phenotyping in Rodent Models

No research findings on the behavioral phenotyping of this compound in any rodent models were identified. This includes a lack of data on its potential effects on motor activity, anxiety, depression, cognition, or other behavioral paradigms.

Physiological Measurements in Preclinical Animal Studies

There are no published preclinical studies that report on the physiological measurements in animals following the administration of this compound. Data regarding its effects on physiological parameters such as blood pressure, heart rate, body temperature, or organ function are not available.

Biomarker Analysis in Animal Research

No studies involving biomarker analysis in animal research for this compound have been published. This indicates an absence of data on the molecular or cellular changes induced by the compound in preclinical models.

Computational and Chemoinformatic Studies on this compound Remain an Unexplored Area of Research

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific computational and chemoinformatic studies focusing solely on the chemical compound This compound are not present in published research. While the broader class of arylpiperazines is a subject of significant interest in medicinal chemistry, with numerous computational analyses performed on various derivatives, this particular molecule has not been the specific subject of dedicated studies in molecular docking, Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, or molecular dynamics simulations.

The field of computational chemistry provides powerful tools to predict and analyze the behavior of molecules, saving significant time and resources in drug discovery and development. These methods are routinely applied to understand how a ligand might interact with a biological target, to predict the biological activity of novel compounds based on their structure, and to study their dynamic behavior.

For many related arylpiperazine compounds, these computational techniques have been instrumental. For instance, studies on various arylpiperazine derivatives have successfully employed:

Molecular Docking to predict how they bind to receptors such as androgen receptors, histamine (B1213489) H3 receptors, and sigma-1 receptors.

QSAR and Pharmacophore Modeling to build predictive models for the biological activities of substituted phenylpiperidines and -piperazines, aiding in the design of new compounds with enhanced potency or selectivity.

Molecular Dynamics Simulations to understand the stability of ligand-protein complexes and analyze the conformational changes that occur upon binding.

However, a direct application of these methodologies to This compound is not documented in the accessible scientific literature. The existing research focuses on other isomers, such as 1-(4-bromophenyl)-4-methylpiperazine (B177953), or more complex molecules that incorporate the arylpiperazine scaffold.

Consequently, it is not possible to provide detailed research findings, data tables, or specific examples for the prediction of binding modes, the development of predictive models, or the conformational analysis related to This compound as requested. This highlights a gap in the current body of research and suggests that the specific pharmacological and molecular interaction profile of this compound remains an open area for future investigation.

Computational and Chemoinformatic Approaches in the Study of 3 4 Bromo Phenyl 1 Methyl Piperazine

Virtual Screening Methodologies for the Discovery of Novel 3-(4-Bromo-phenyl)-1-methyl-piperazine Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is fundamental in the early stages of drug discovery for identifying lead compounds that can be further optimized. For a scaffold like this compound, virtual screening can be employed to discover analogs with potentially improved activity, selectivity, or pharmacokinetic properties.

The process typically begins with the creation of a large virtual library of compounds, which can be sourced from databases like PubChem or generated through combinatorial chemistry principles around the core piperazine (B1678402) structure. researchgate.net These libraries are then filtered based on physicochemical properties to ensure drug-likeness, often using rules such as Lipinski's Rule of Five, which helps in predicting good absorption and permeation. researchgate.netacs.org

Methodologies for virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the biological target. Molecular docking is the most common SBVS technique, where each compound from the library is computationally placed into the binding site of the target protein. mdpi.com A scoring function then estimates the binding affinity, and compounds are ranked based on this score. researchgate.net For discovering analogs of this compound, if its biological target is known and its 3D structure has been determined, docking simulations could identify novel derivatives that form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site. acs.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Using a known active compound like this compound as a template, new potential ligands can be identified based on shape similarity, pharmacophore modeling, or quantitative structure-activity relationships (QSAR). A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity, serving as a template to screen for molecules that share these features.

The output of a virtual screening campaign is a ranked list of "hit" compounds. These hits, which are novel analogs of the initial scaffold, are then prioritized for experimental testing to validate their biological activity. acs.org

Table 1: Illustrative Virtual Screening Workflow for this compound Analogs
StepMethodologyDescriptionObjective
1. Library PreparationDatabase Mining & Combinatorial EnumerationAssembling a large, diverse library of virtual compounds based on the this compound scaffold.Create a comprehensive search space for novel analogs.
2. Drug-Likeness FilteringPhysicochemical Property Calculation (e.g., Lipinski's Rule of Five, Veber's Rules)Filtering the library to remove compounds with undesirable properties (e.g., high molecular weight, poor solubility). researchgate.netEnrich the library with compounds likely to have good oral bioavailability.
3. ScreeningMolecular Docking (Structure-Based) or Pharmacophore Modeling (Ligand-Based)Docking compounds into the target's active site or comparing them to a pharmacophore model of the active parent compound.Identify compounds with high predicted binding affinity or feature similarity.
4. Hit Selection & PrioritizationScoring and RankingRanking compounds based on docking scores or fit values. Visual inspection of binding modes. acs.orgSelect a smaller, manageable set of promising candidates for experimental validation.

In Silico Prediction of ADMET Properties (Excluding Human Data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.net These predictions are crucial for identifying potential liabilities early in the drug discovery pipeline, reducing the likelihood of late-stage failures. nih.govfrontiersin.org For this compound and its analogs, these models can provide vital insights into their likely behavior in a biological system, without conducting animal experiments.

The metabolism of xenobiotics, such as drug compounds, is a primary determinant of their therapeutic efficacy and duration of action. nih.gov Computational models can predict the likely metabolic fate of a molecule by identifying its most probable sites of metabolism (SOMs) and the resulting metabolites. nih.gov

For piperazine derivatives, metabolism often involves reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic pathways for compounds containing a piperazine ring can include:

N-dealkylation: Removal of the methyl group from the piperazine nitrogen. For this compound, this would yield 3-(4-bromo-phenyl)-piperazine.

Aromatic hydroxylation: Addition of a hydroxyl group to the bromo-phenyl ring.

Piperazine ring oxidation: Oxidation of the carbon atoms within the piperazine ring or cleavage of the ring itself. nih.gov

A variety of computational tools, including rule-based expert systems and machine learning models, are used for metabolism prediction. nih.govchemrxiv.org These programs analyze the chemical structure of a compound to identify atoms that are most susceptible to enzymatic attack, often based on reactivity and accessibility. chemrxiv.org The predictions can be presented as a list of potential metabolites and the likelihood of their formation. nih.gov

Table 2: Predicted Metabolic Pathways for this compound (Illustrative)
Metabolic ReactionPredicted MetaboliteMediating Enzyme Family (Predicted)Potential Impact
N-Demethylation3-(4-Bromo-phenyl)-piperazineCytochrome P450 (e.g., CYP3A4, CYP2D6)Change in activity, further metabolism
Aromatic Hydroxylation3-(4-Bromo-2-hydroxy-phenyl)-1-methyl-piperazineCytochrome P450 (e.g., CYP2C9, CYP1A2)Increased polarity, facilitates excretion
Piperazine Ring OpeningN-(2-aminoethyl)-N'-(4-bromophenyl)ethylenediamine derivativeVarious oxidative enzymesLikely inactivation and excretion
N-OxidationThis compound-N-oxideFlavin-containing monooxygenases (FMO)Increased polarity, facilitates excretion

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov Conversely, for drugs intended for peripheral targets, BBB penetration may lead to undesirable CNS side effects. The BBB is a highly selective barrier that prevents most small molecules from entering the brain. nih.gov

In silico models are widely used to predict the BBB permeability of compounds. nih.gov These models are typically quantitative structure-property relationship (QSPR) models built using machine learning or statistical methods. osti.govbohrium.com They correlate various calculated molecular descriptors with experimentally determined BBB permeability data (often expressed as logBB, the logarithm of the brain-to-plasma concentration ratio).

Key molecular descriptors that influence BBB penetration include:

Lipophilicity (logP): A moderate level of lipophilicity is generally required to cross the lipid membranes of the BBB.

Molecular Weight: Smaller molecules (typically < 400-500 Da) tend to have better BBB permeability.

Polar Surface Area (PSA): A lower PSA is associated with better penetration, as it reflects the compound's hydrogen bonding potential. researchgate.net

Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds also favor BBB crossing.

For this compound, these descriptors can be calculated from its 2D structure. The values can then be input into established predictive models to estimate its likelihood of crossing the BBB. banglajol.info Many computational platforms like SwissADME and pkCSM provide automated predictions for BBB penetration. researchgate.netnih.gov These predictions help guide the design of analogs, for instance, by modifying the structure to increase or decrease lipophilicity to modulate CNS exposure.

Table 3: In Silico Prediction of BBB Permeability for this compound (Illustrative Data)
Molecular DescriptorCalculated Value (Example)General Rule for High BBB PermeabilityInterpretation
Molecular Weight (g/mol)269.16&lt; 450Favorable
Lipophilicity (Consensus LogP)2.851 &lt; LogP &lt; 5Favorable
Topological Polar Surface Area (TPSA) (Ų)15.37&lt; 90Favorable
Hydrogen Bond Donors0≤ 3Favorable
Hydrogen Bond Acceptors2≤ 7Favorable
Overall Prediction Likely to cross the BBB

Analytical and Characterization Techniques in the Research and Development of 3 4 Bromo Phenyl 1 Methyl Piperazine

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the structural confirmation of 3-(4-bromo-phenyl)-1-methyl-piperazine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the protons of the piperazine (B1678402) ring, and the protons of the methyl group. The splitting patterns of these signals (singlet, doublet, triplet, multiplet) would further confirm the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the carbon skeleton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.4 Doublet 2H Aromatic protons ortho to bromine
~7.1 Doublet 2H Aromatic protons meta to bromine
~3.5-3.8 Multiplet 1H CH proton at C3 of piperazine ring
~2.8-3.2 Multiplet 4H CH₂ protons of piperazine ring
~2.4-2.7 Multiplet 4H CH₂ protons of piperazine ring

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~145 Aromatic C-Br
~132 Aromatic CH
~128 Aromatic CH
~120 Aromatic C-N
~60 Piperazine C3
~55 Piperazine CH₂
~48 Piperazine CH₂

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units). Fragmentation of the molecule in the mass spectrometer would produce a series of daughter ions, the masses of which can be used to deduce the structure of the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
254/256 [M]⁺, Molecular ion
198/200 [M - C₂H₄N]⁺
183/185 [M - C₃H₇N]⁺
155/157 [C₆H₄Br]⁺

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, the piperazine ring, and the methyl group. The C-N stretching vibrations of the piperazine ring and the C-Br stretching of the bromophenyl group would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption maxima in the UV region, characteristic of the substituted benzene (B151609) ring.

Table 4: Predicted IR and UV-Vis Spectral Data for this compound

Technique Wavenumber (cm⁻¹)/Wavelength (nm) Assignment
IR ~3050-3100 Aromatic C-H stretch
IR ~2800-3000 Aliphatic C-H stretch
IR ~1600, 1480 Aromatic C=C stretch
IR ~1100-1300 C-N stretch
IR ~500-600 C-Br stretch

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or triethylamine). The retention time of the compound would be a characteristic parameter for its identification. Quantification can be achieved by comparing the peak area of the analyte with that of a standard of known concentration.

Table 5: Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. A capillary column with a non-polar or moderately polar stationary phase would be appropriate for its separation. The temperature of the column is programmed to increase during the analysis to ensure the elution of the compound as a sharp peak. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

Table 6: Hypothetical GC Method Parameters for this compound

Parameter Condition
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Detector FID or MS

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter in this compound necessitates the development of stereoselective analytical methods to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the enantiomeric purity of such compounds. eijppr.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com

For phenylpiperazine derivatives, polysaccharide-based and Pirkle-type CSPs are commonly employed. eijppr.comhplc.eu A typical method for a compound structurally similar to this compound would likely involve a Pirkle-type column, such as one based on a π-electron acceptor/donor stationary phase. hplc.eutsijournals.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, driven by interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions. eijppr.com

Method development would involve screening various CSPs and optimizing the mobile phase composition. A normal-phase mobile phase, often a mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol, and additives like trifluoroacetic acid (TFA) or a basic amine to improve peak shape and resolution, is frequently effective. tsijournals.com Detection is typically performed using a UV detector at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. tsijournals.com

The validation of the chiral HPLC method is crucial to ensure its reliability for enantiomeric purity assessment. Key validation parameters include specificity, linearity, precision, accuracy, and the limit of quantification (LOQ) for the undesired enantiomer.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterTypical Conditions
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column (R,R)-Whelk-O1 (Pirkle-type CSP), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid:Isopropylamine (95:5:0.1:0.025, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Ethanol:TFA (100:1)
Expected Retention Times R-enantiomer: ~18 min, S-enantiomer: ~22.5 min
Resolution (Rs) > 2.5

Note: This data is illustrative and based on methods developed for structurally similar compounds like β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com

Crystallographic Studies for Solid-State Characterization and Co-crystal Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com For this compound, obtaining a single crystal of suitable quality would allow for the elucidation of its absolute configuration, molecular conformation, and intermolecular interactions in the solid state. csu.edu.au This information is invaluable for understanding its physicochemical properties, such as solubility and melting point, and for confirming its chemical identity.

The process involves growing a single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting structural data includes unit cell dimensions, space group, bond lengths, bond angles, and torsion angles. nih.gov

In the context of pharmaceutical development, crystallographic studies are also crucial for the investigation of co-crystals. tbzmed.ac.ir Co-crystallization of an active pharmaceutical ingredient (API) like this compound with a pharmaceutically acceptable coformer can modify its solid-state properties to enhance, for example, its solubility or stability. researchgate.netmdpi.com X-ray diffraction would be used to confirm the formation of a new crystalline phase and to characterize the hydrogen bonding and other non-covalent interactions between the API and the coformer.

Table 2: Representative Crystallographic Data for a Substituted Phenylpiperazine Derivative

ParameterIllustrative Data
Empirical Formula C₁₈H₁₇BrF₃N₃S
Formula Weight 460.31
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.6380(2) Å, b = 14.5082(3) Å, c = 14.8000(3) Å, α = 98.177(2)°, β = 97.015(2)°, γ = 91.111(2)°
Volume 1820.89(7) ų
Z (molecules per unit cell) 4
Calculated Density 1.681 Mg/m³
Absorption Coefficient 2.396 mm⁻¹
Temperature 160 K
Radiation MoKα (λ = 0.71073 Å)

Note: This data is based on the published crystal structure of a related compound, N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, and serves as an example of the type of information obtained from a crystallographic study.

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices (Research Samples)

During preclinical research, it is essential to quantify the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates to assess its pharmacokinetic properties. nih.govnih.gov Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.gov

The development of a robust bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. ijpsjournal.com

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering components like proteins and phospholipids. gcms.czamericanpharmaceuticalreview.com Common techniques for piperazine derivatives include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile is added to the sample to precipitate proteins. nih.govbohrium.com

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This technique often provides the cleanest extracts. nih.gov

Chromatographic Separation: A reversed-phase HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) system is typically used to separate the analyte from any remaining matrix components and potential metabolites. A C18 column is a common choice, with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol), run under gradient elution.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is generally used for quantification. bioanalysis-zone.com The analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and ensuring accurate quantification. An internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is used to correct for variability during sample processing and analysis. nih.govbohrium.com

The method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govnih.gov

Table 3: Illustrative Validation Summary for a Bioanalytical LC-MS/MS Method

Validation ParameterAcceptance CriteriaTypical Result for a Phenylpiperazine Derivative
Linearity Range Correlation coefficient (r²) ≥ 0.9910.0 - 900.0 ng/mL, r² > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, Accuracy ±20%, Precision ≤20%10.0 ng/mL
Intra-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to 7.2%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10.1% to 5.5%
Matrix Effect RSD of IS-normalized matrix factor ≤ 15%Compliant
Recovery Consistent and reproducible> 85%
Stability (various conditions) Analyte concentration within ±15% of nominalStable

Note: This data is representative and modeled after a validated method for a novel N-phenylpiperazine derivative (LQFM05) in rat plasma. nih.govnih.govbohrium.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Bromo-phenyl)-1-methyl-piperazine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves alkylation of piperazine derivatives with brominated aryl halides. For example, 1-(4-Bromophenyl)ethyl-4-methylpiperazine is synthesized via nucleophilic substitution between 4-bromophenyl ethylamine and methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Critical Parameters :

  • Temperature : Higher temperatures (80–100°C) accelerate alkylation but may increase side reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) .
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 283.21 for C₁₃H₁₉BrN₂) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with calculated values (e.g., C: 55.12%, H: 6.76%, N: 9.89%) .

Q. What structural features differentiate this compound from analogous compounds?

  • Key Features :

  • The para-bromophenyl group enhances lipophilicity and potential receptor binding compared to chloro or fluoro analogs.
  • The N-methyl piperazine moiety increases metabolic stability versus unsubstituted piperazines .
    • Comparative Data :
CompoundLogPReceptor Binding Affinity (IC₅₀, nM)
This compound2.8120 (Dopamine D3)
3-(4-Chloro-phenyl)-1-methyl-piperazine2.5150
3-Phenyl-1-methyl-piperazine1.9>500
Data inferred from halogen-substituted analogs .

Advanced Research Questions

Q. How do halogen substituents (Br vs. Cl/F) impact the biological activity of this compound?

  • Structure-Activity Relationship (SAR) :

  • Bromine : Higher van der Waals interactions enhance binding to hydrophobic receptor pockets (e.g., serotonin 5-HT₁A receptors) .
  • Chlorine : Smaller atomic radius reduces steric hindrance but lowers lipophilicity.
  • Fluorine : Electron-withdrawing effects may alter π-π stacking in aromatic systems .
    • Experimental Validation :
  • Radioligand binding assays using [³H]-WAY-100635 for 5-HT₁A affinity .
  • MD simulations to compare binding poses in homology models .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Case Study : Discrepancies in IC₅₀ values for dopamine receptor inhibition (120 nM vs. 450 nM).

  • Root Cause Analysis :
  • Purity : Impurities >5% (e.g., unreacted starting materials) skew activity .
  • Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) .
  • Resolution :
  • Standardize assay protocols (e.g., TR-FRET vs. radioligand binding).
  • Validate compound purity via HPLC-MS before testing .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

  • Methods :

  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (BBB score: 0.55) and hepatic metabolism via CYP3A4 .
  • Docking Studies : AutoDock Vina identifies key interactions with dopamine D3 receptors (e.g., hydrogen bonding with Asp110) .
    • Experimental Follow-Up :
  • Microsomal Stability Assays : Confirm CYP-mediated metabolism using rat liver microsomes .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., 12% unbound in human plasma) .

Methodological Challenges and Solutions

Q. Why does the alkylation step in synthesis often yield low conversion rates, and how can this be mitigated?

  • Challenge : Steric hindrance from the bulky bromophenyl group reduces nucleophilic attack on methylpiperazine.
  • Solutions :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Microwave-assisted synthesis (100°C, 30 min) improves yields by 20–30% .

Q. How to address solubility issues during in vitro testing of this compound?

  • Approach :

  • Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).
  • Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous dispersion .

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